1,6-Diazacycloundecane-7,11-dione
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Overview
Description
1,6-Diazacycloundecane-7,11-dione is a cyclic compound with the molecular formula C₉H₁₆N₂O₂. It is a member of the diazacycloundecane family, characterized by a 12-membered ring containing two nitrogen atoms and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-7,11-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing amine and ketone functionalities. For instance, the reaction of 1,6-diaminohexane with a suitable diketone under acidic conditions can yield the desired cyclic product. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,6-Diazacycloundecane-7,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazacycloundecane derivatives.
Scientific Research Applications
1,6-Diazacycloundecane-7,11-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1,6-diazacycloundecane-7,11-dione involves its interaction with molecular targets through its nitrogen and ketone functionalities. These interactions can lead to the formation of coordination complexes or the inhibition of specific enzymes. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: Similar structure but with oxygen atoms instead of nitrogen.
Spiro[5.5]undecane derivatives: Compounds with similar ring structures but different functional groups
Properties
CAS No. |
57531-06-3 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,6-diazacycloundecane-7,11-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-3-5-9(13)11-7-2-1-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
InChI Key |
VLFRNDQSMNECKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CCCC(=O)NC1 |
Origin of Product |
United States |
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